Z-Lys(boc)-ome Z-Lys(boc)-ome
Brand Name: Vulcanchem
CAS No.: 2389-49-3
VCID: VC21543622
InChI: InChI=1S/C20H30N2O6/c1-20(2,3)28-18(24)21-13-9-8-12-16(17(23)26-4)22-19(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)
SMILES: CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C20H30N2O6
Molecular Weight: 394.5 g/mol

Z-Lys(boc)-ome

CAS No.: 2389-49-3

Cat. No.: VC21543622

Molecular Formula: C20H30N2O6

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

Z-Lys(boc)-ome - 2389-49-3

CAS No. 2389-49-3
Molecular Formula C20H30N2O6
Molecular Weight 394.5 g/mol
IUPAC Name methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate
Standard InChI InChI=1S/C20H30N2O6/c1-20(2,3)28-18(24)21-13-9-8-12-16(17(23)26-4)22-19(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)
Standard InChI Key ZJWQKFBUQSKZOS-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
SMILES CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1

Chemical Structure and Properties

Z-Lys(boc)-ome is a modified amino acid with specific protecting groups attached to the amino functionalities of lysine. The compound features a benzyloxycarbonyl (Z) group protecting the alpha-amino position and a tert-butyloxycarbonyl (Boc) group protecting the epsilon-amino position of lysine, with the carboxylic acid function converted to a methyl ester. This strategic protection pattern allows for selective deprotection and coupling reactions essential for controlled peptide synthesis.

Fundamental Chemical Properties

The fundamental chemical properties of Z-Lys(boc)-ome are summarized in the following table:

PropertyValue
CAS Number2389-49-3
Molecular FormulaC20H30N2O6
Molecular Weight394.5 g/mol
IUPAC Namemethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate
Chemical StructureProtected lysine derivative with Z-group at α-amino and Boc-group at ε-amino positions
Physical StateSolid

The compound's structure includes multiple functional groups that contribute to its chemical behavior and reactivity profile. The presence of both Z and Boc protecting groups makes it particularly valuable in orthogonal protection strategies commonly employed in peptide synthesis.

Structural Identifiers

For research and database purposes, Z-Lys(boc)-ome is characterized by several structural identifiers that ensure proper identification and referencing in scientific literature:

Identifier TypeValue
Standard InChIKeyZJWQKFBUQSKZOS-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Isomeric SMILESCC(C)(C)OC(=O)NCCCCC@@HNC(=O)OCC1=CC=CC=C1

These identifiers provide a standardized way to represent the compound's structure across different chemical databases and research platforms. The inclusion of stereochemical information in the isomeric SMILES notation indicates the specific configuration of the chiral center in the lysine backbone.

Protective Groups and Their Functions

The strategic placement of protective groups in Z-Lys(boc)-ome is fundamental to its utility in peptide synthesis and organic chemistry applications. These groups prevent unwanted side reactions during peptide coupling and can be selectively removed under specific conditions.

The Z (Benzyloxycarbonyl) Group

The Z group, attached to the alpha-amino position of lysine, provides temporary protection during peptide synthesis. This carbamate-based protecting group exhibits several important characteristics:

  • It is stable under basic conditions commonly used in peptide coupling reactions.

  • It can be selectively removed via catalytic hydrogenation or strong acidic conditions.

  • The aromatic component provides UV detectability, useful for monitoring reaction progress.

The presence of the Z group at the alpha position allows for controlled reactivity of the molecule in complex synthetic sequences, preventing unwanted side reactions at this primary amine site.

The Boc (tert-Butyloxycarbonyl) Group

The Boc group protects the epsilon-amino group of lysine and offers complementary properties to the Z group:

  • It is stable under catalytic hydrogenation conditions.

  • It can be selectively removed using moderate acidic conditions (typically trifluoroacetic acid).

  • It provides orthogonal protection when used in combination with the Z group.

This orthogonal protection strategy enables selective deprotection of either amino group depending on the synthetic requirements, making Z-Lys(boc)-ome an exceptionally versatile building block in peptide synthesis.

Applications in Peptide Synthesis and Research

Z-Lys(boc)-ome serves as a key building block in various research applications, particularly in peptide synthesis and pharmaceutical development. Its protected form allows for controlled and selective reactions essential for creating complex biomolecules.

Peptide Synthesis Applications

The primary application of Z-Lys(boc)-ome is in peptide synthesis, where it serves as a building block for creating peptides with specific sequences and functionalities. The dual protection strategy allows for precise control over the incorporation of lysine residues into peptide chains. This is particularly important for:

  • Development of therapeutic proteins and peptide-based drugs

  • Creation of synthetic vaccines and immunomodulatory compounds

  • Construction of peptide libraries for drug discovery

  • Synthesis of peptides with post-translational modification mimics

The compound's methyl ester functionality provides an activated carboxyl group that facilitates coupling reactions with other amino acids, making it particularly valuable in solution-phase peptide synthesis approaches .

Bioconjugation and Protein Engineering

Beyond basic peptide synthesis, Z-Lys(boc)-ome finds application in advanced bioconjugation techniques and protein engineering:

  • It serves as a precursor for creating bioconjugation linkers that can connect peptides to surfaces or other biomolecules.

  • The compound is utilized in the development of drug delivery systems requiring selective attachment points.

  • It contributes to protein engineering efforts aimed at improving stability and activity of therapeutic proteins.

  • The protected lysine derivative enables site-specific modifications of proteins and peptides .

These applications highlight the versatility of Z-Lys(boc)-ome in creating functionalized biomolecules with precisely controlled chemical properties and biological activities.

Research Findings and Current Applications

Current research involving Z-Lys(boc)-ome focuses on expanding its applications beyond traditional peptide synthesis. Several emerging research areas demonstrate the compound's versatility and importance in modern biochemistry and pharmaceutical science.

Drug Development Applications

Z-Lys(boc)-ome has become increasingly important in pharmaceutical research for designing and optimizing drug candidates. Research findings indicate its utility in:

  • Creating peptide-based therapeutics with enhanced stability and bioavailability

  • Developing targeted drug delivery systems that leverage the unique properties of modified lysine residues

  • Synthesizing peptidomimetics that target specific biological pathways in disease treatment

  • Formulating peptide conjugates with improved pharmacokinetic properties

The compound's role in drug development extends to its use in creating peptide-drug conjugates that can enhance the specificity and efficacy of traditional small molecule drugs .

Cancer Therapy Research

An emerging area of research involves the application of Z-Lys(boc)-ome in developing cancer therapeutics:

  • The compound is utilized in synthesizing peptide-based targeting moieties for cancer-specific delivery systems

  • Research explores its role in creating peptide conjugates that can selectively deliver cytotoxic agents to cancer cells

  • Studies investigate its application in developing immunotherapeutic peptides that can modulate anti-tumor immune responses

  • The protected lysine derivative enables the creation of cleavable linkers for tumor-activated prodrugs .

These research directions highlight the potential of Z-Lys(boc)-ome-derived compounds in addressing the challenges of targeted cancer therapy and minimizing off-target effects of conventional chemotherapeutics.

Comparison with Related Compounds

Understanding Z-Lys(boc)-ome in the context of related compounds provides valuable insights into its specific advantages and applications within the broader family of protected lysine derivatives.

Structural and Functional Comparison

The following table compares Z-Lys(boc)-ome with related compounds identified in the search results:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Differences
Z-Lys(boc)-ome2389-49-3C20H30N2O6394.5 g/molMethyl ester form with Z at α-amino and Boc at ε-amino positions
Z-Lys(Boc)-OH2389-60-8C19H28N2O6380.4 g/molFree carboxylic acid form instead of methyl ester
Z-Lys(Boc)-ONp2212-69-3C25H31N3O8501.5 g/mol4-nitrophenyl activated ester instead of methyl ester
Nα-Z-Nε-Boc-D-lysine methyl ester-C20H30N2O6394.5 g/molD-isomer instead of the natural L-isomer

This comparison reveals the subtle structural variations that exist among these related compounds, highlighting how specific modifications to the carboxyl group or stereochemistry create derivatives with distinct reactivity profiles and applications .

Reactivity and Application Differences

The different derivatives of protected lysine exhibit varying reactivity and are therefore suited for different applications in peptide synthesis:

  • Z-Lys(boc)-ome (methyl ester): Well-suited for solution-phase peptide synthesis and as a precursor for more reactive derivatives. The methyl ester provides a balance between stability and reactivity.

  • Z-Lys(Boc)-OH (free acid): Typically used in solid-phase peptide synthesis approaches, where the free carboxylic acid is activated in situ for coupling reactions.

  • Z-Lys(Boc)-ONp (activated ester): Features a pre-activated carboxyl group for enhanced reactivity in coupling reactions, particularly useful for difficult coupling steps in peptide synthesis.

  • Nα-Z-Nε-Boc-D-lysine methyl ester: Used specifically when the D-stereochemistry is required, such as in the synthesis of peptides with enhanced stability against enzymatic degradation .

These reactivity differences make each derivative valuable for specific synthetic scenarios, with Z-Lys(boc)-ome occupying an important middle ground in terms of stability and reactivity.

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